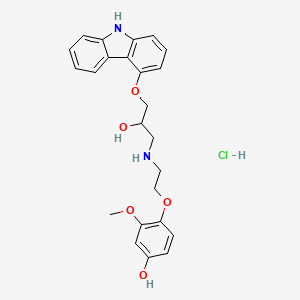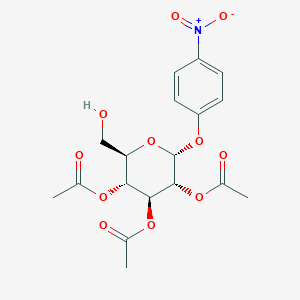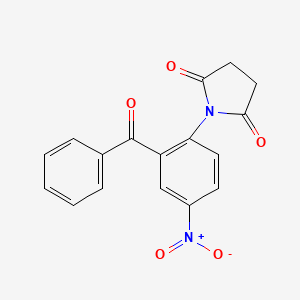
4'-Hydroxyphenyl Carvedilol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxyphenyl Carvedilol Hydrochloride is a metabolite of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . This compound is known for its potent beta-adrenergic receptor antagonistic activity, although it has weaker vasodilatory effects compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Hydroxyphenyl Carvedilol Hydrochloride is synthesized through the oxidation of carvedilol. The primary enzyme involved in this process is cytochrome P450 2D6 (CYP2D6) . The reaction conditions typically involve the use of an oxidizing agent under controlled temperature and pH to ensure the selective formation of the hydroxyphenyl derivative .
Industrial Production Methods
Industrial production of 4’-Hydroxyphenyl Carvedilol Hydrochloride involves large-scale oxidation processes using bioreactors equipped with CYP2D6 enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxyphenyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methoxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4’-Hydroxyphenyl Carvedilol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
4’-Hydroxyphenyl Carvedilol Hydrochloride exerts its effects primarily through the antagonism of beta-adrenergic receptors. It inhibits the formation of DPPH radicals in a cell-free assay, indicating its antioxidant properties . The compound is formed through the oxidation of carvedilol by CYP2D6, which is a key enzyme in its metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound with both beta and alpha-adrenergic blocking activity.
5’-Hydroxyphenyl Carvedilol: Another metabolite with similar properties but different potency.
1-Hydroxycarvedilol: A metabolite with distinct pharmacokinetic properties.
Uniqueness
4’-Hydroxyphenyl Carvedilol Hydrochloride is unique due to its potent beta-adrenergic receptor antagonistic activity and its formation through a specific metabolic pathway involving CYP2D6 . Its weaker vasodilatory activity compared to carvedilol makes it a subject of interest in the study of selective beta-blockers .
Properties
Molecular Formula |
C24H27ClN2O5 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C24H26N2O5.ClH/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20;/h2-10,13,17,25-28H,11-12,14-15H2,1H3;1H |
InChI Key |
KRKXDZQJALXTBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)









![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)

